2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
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Overview
Description
2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a heterocyclic compound that features a unique fusion of triazole, thiadiazole, and imidazo[1,2-a]pyridine rings.
Preparation Methods
The synthesis of 2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with pyrazine carboxylic acid . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Scientific Research Applications
2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of microbial growth by targeting essential enzymes or disruption of cancer cell proliferation by interfering with DNA synthesis .
Comparison with Similar Compounds
Similar compounds include other triazolo[3,4-b][1,3,4]thiadiazole derivatives, which also exhibit antimicrobial and anticancer activities. 2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is unique due to its specific ring fusion and substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H10N8S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10N8S/c1-9-12(22-7-3-2-4-11(22)18-9)13-19-20-15-23(13)21-14(24-15)10-8-16-5-6-17-10/h2-8H,1H3 |
InChI Key |
RVNAZPKZHBLWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=NC=CN=C5 |
Origin of Product |
United States |
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